Conformational Restriction and Hydrogen-Bond Acceptor Capacity: Thiane-1,1-Dioxide vs. Simple Piperazine or Alkyl Linkers
The target compound contains seven hydrogen‑bond acceptor atoms (four oxygen atoms from the two sulfone groups plus the amide carbonyl and ether oxygen, and one tertiary amine nitrogen) compared with three acceptors in the non‑thiane analog 2‑(2‑methylphenoxy)‑1‑(piperazin‑1‑yl)ethan‑1‑one (CAS 143999‑85‑3) . The thiane‑1,1‑dioxide ring also enforces a chair‑locked conformation that pre‑organizes the piperazine‑amide vector, a feature absent in flexible alkyl‑linked piperazines. In the GlyT1 patent, analogs bearing the thiane‑dioxide core showed IC₅₀ values ranging from 5 nM to >1000 nM depending on the aryl substitution, demonstrating that the sulfone scaffold is necessary but not sufficient for potency; the ortho‑methylphenoxy group must be evaluated in this specific orientation [1].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 7 HBA (4 sulfone oxygens, 1 amide carbonyl, 1 ether oxygen, 1 piperazine N) |
| Comparator Or Baseline | 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (CAS 143999-85-3): 3 HBA (1 amide carbonyl, 1 ether oxygen, 1 piperazine N); no sulfone oxygens |
| Quantified Difference | +4 additional HBA from the thiane‑1,1‑dioxide moiety |
| Conditions | Calculated from 2D molecular structure; HBA definition per Lipinski's rule of five |
Why This Matters
The additional hydrogen‑bond acceptors provided by the thiane‑1,1‑dioxide ring directly affect target binding thermodynamics, solubility, and permeability—making the compound non‑interchangeable with simpler piperazine analogs in any assay where ligand‑receptor hydrogen bonding or physicochemical profile is critical.
- [1] Hoenke, C.; Giovannini, R.; Lessel, U.; Rosenbrock, H.; Schmid, B. Derivatives of 4-(piperazinylcarbonyl)thiane-1,1-dione which inhibit GlyT1. US Patent 9,233,953, issued January 12, 2016. View Source
